1-(1-Ethyl-1H-imidazol-2-yl)-piperazine
Overview
Description
1-(1-Ethyl-1H-imidazol-2-yl)-piperazine (EIP) is an organic compound belonging to the class of heterocyclic compounds. It is a derivative of piperazine and is composed of a seven-membered ring containing one nitrogen atom and one ethyl group. The compound has been widely studied due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
Metabolic Pathways and Disposition
One key area of study involves the metabolic pathways and disposition of arylpiperazine derivatives, which are utilized in clinical applications mainly for treating depression, psychosis, or anxiety. These compounds, including 1-(1-Ethyl-1H-imidazol-2-yl)-piperazine, undergo extensive pre-systemic and systemic metabolism, including N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their serotonin receptor-related effects, among other neurotransmitter receptor affinities. The review by Caccia (2007) highlights the extensive distribution in tissues, including the brain, and the variability in metabolite-to-parent drug ratios among individuals, underscoring the complexity of their pharmacokinetics and the potential role of 1-aryl-piperazine formation in their pharmacological actions (Caccia, 2007).
Piperazine Derivatives for Therapeutic Use
Rathi et al. (2016) provide an extensive overview of piperazine compounds' therapeutic uses, from antipsychotic, antihistamine, and antidepressant to anticancer, antiviral, and anti-inflammatory agents. The review underlines the flexible nature of the piperazine scaffold in drug discovery, suggesting that modifications to the piperazine ring can significantly impact the pharmacokinetic and pharmacodynamic properties of the molecules. This review emphasizes the broad potential of piperazine derivatives in therapeutic applications and the ongoing interest in exploring this pharmacophore for new drug discoveries (Rathi, Syed, Shin, & Patel, 2016).
Anti-Mycobacterial Activity
The anti-mycobacterial activity of piperazine and its analogues has also been a significant focus, especially against Mycobacterium tuberculosis. Girase et al. (2020) reviewed the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. Their findings highlight the importance of piperazine as a building block in developing safer, selective, and cost-effective anti-mycobacterial agents, showing promise against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of TB (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Cytochrome P450 Inhibitors
The selectivity and potency of chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes, including compounds with a piperazine structure, are crucial for predicting drug-drug interactions (DDIs). Khojasteh et al. (2011) reviewed the available inhibitors, highlighting the importance of selectivity in deciphering the involvement of specific CYP isoforms in drug metabolism. Their work underscores the role of piperazine derivatives in enhancing our understanding of metabolic pathways and the potential for DDIs (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
properties
IUPAC Name |
1-(1-ethylimidazol-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-2-12-8-5-11-9(12)13-6-3-10-4-7-13/h5,8,10H,2-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDOFBMZGIXLJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Ethyl-1H-imidazol-2-yl)-piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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